molecular formula C108H176F3N35O26S4 B14030025 Tertiapin-Q Trifluoroacetate

Tertiapin-Q Trifluoroacetate

Cat. No.: B14030025
M. Wt: 2566.0 g/mol
InChI Key: AZHHYZAMUZWFSW-DYRPCMPISA-N
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Description

Derivation and Historical Context within Peptide Toxin Research

The parent compound, tertiapin (B1603359), is a 21-amino acid peptide naturally found in the venom of the European honeybee, Apis mellifera. nih.govuniprot.org It was identified as a potent neurotoxin that acts by blocking specific potassium channels. uniprot.org As a natural venom component, tertiapin is part of the bee's defense mechanism. Its discovery spurred interest in its potential as a pharmacological probe for studying a particular class of ion channels due to its potent inhibitory action. nih.govvcu.edu

A significant challenge in working with the native tertiapin peptide is the presence of a methionine residue at position 13 (Met13). nih.govuniprot.org This residue is highly susceptible to oxidation, which can occur spontaneously when exposed to air. vcu.educreative-peptides.com The oxidation of Met13 results in a significant decrease in the peptide's ability to inhibit its target channels, leading to inconsistent and unreliable experimental results. nih.gov

To overcome this limitation, researchers rationally designed a more stable analog. By substituting the methionine at position 13 with a glutamine (Gln) residue, they created Tertiapin-Q (TPNQ). uniprot.orgcreative-peptides.comcaymanchem.com Glutamine is structurally similar to methionine but is not susceptible to oxidation. This single amino acid substitution (M13Q) yields a peptide that is functionally similar to the native, non-oxidized tertiapin but is significantly more stable and resistant to oxidative degradation. vcu.educreative-peptides.com This enhanced stability has made Tertiapin-Q a more reliable and widely used tool for ion channel research. vcu.edutocris.com

Table 1: Comparison of Native Tertiapin and Tertiapin-Q
FeatureNative Tertiapin (TPN)Tertiapin-Q (TPNQ)
OriginNatural peptide from Apis mellifera venom. uniprot.orgSynthetic derivative of Tertiapin. creative-peptides.com
Key Residue at Position 13Methionine (Met). uniprot.orgGlutamine (Gln). creative-peptides.com
StabilitySusceptible to air oxidation, leading to reduced activity. nih.govNon-oxidizable, highly stable. vcu.educreative-peptides.com
Research UtilityLimited by instability due to oxidation. nih.govPreferred for research due to consistent activity and reliability. vcu.edutocris.com

Significance of Inward Rectifier Potassium (Kir) Channels in Cellular Physiology

Inwardly rectifying potassium (Kir) channels are a distinct family of potassium channels that play a fundamental role in controlling cellular excitability and potassium homeostasis across a wide range of tissues. guidetopharmacology.orgphysiology.org Found in cells of the heart, brain, kidneys, endocrine glands, and retina, they are crucial for setting the resting membrane potential. wikipedia.orgphysiology.orgbohrium.com

The defining characteristic of Kir channels is their ability to allow potassium ions (K+) to flow more readily into the cell than out of it. physiology.orgbohrium.com This property is not due to an intrinsic voltage sensor, but rather to a voltage-dependent block of the channel pore by intracellular molecules like magnesium ions (Mg2+) and polyamines. physiology.orgwikipedia.org At negative membrane potentials, K+ can enter the cell, but as the membrane depolarizes, these blocking particles plug the pore, preventing the outward flow of K+. wikipedia.org This mechanism allows Kir channels to help stabilize the resting membrane potential near the potassium equilibrium potential without counteracting the depolarization phase of an action potential. guidetopharmacology.org

Kir channels are classified into seven subfamilies (Kir1.x to Kir7.x) which form four functional groups: classical, G protein-gated, ATP-sensitive, and K+ transport channels. physiology.orgbohrium.com Their diverse functions underscore their physiological importance; for instance, in the heart, they regulate pacemaker activity, while in the kidneys, they are involved in potassium secretion. wikipedia.orgnih.gov Consequently, the dysfunction of Kir channels has been implicated in a variety of diseases, including cardiac arrhythmias and Bartter's syndrome. physiology.orgphysiology.orgpnas.org

Overview of Tertiapin-Q as a Foundational Pharmacological Probe in Ion Channel Biology

Tertiapin-Q has emerged as a foundational pharmacological probe due to its potent and selective inhibition of specific Kir channel subtypes. tocris.comsmartox-biotech.com It is particularly valued for its high affinity for G protein-gated Kir channels (GIRK or Kir3.x) and the renal outer medullary K+ channel (ROMK1 or Kir1.1). caymanchem.comrndsystems.com

The interaction between Tertiapin-Q and its target channels is highly specific, occurring with a one-to-one stoichiometry where one peptide molecule blocks one channel. creative-peptides.compnas.orgsmartox-biotech.com This blockade happens at the outer vestibule of the channel's pore. pnas.org The high affinity of Tertiapin-Q, with inhibitory constants (Ki) in the low nanomolar range for its primary targets, allows for precise pharmacological dissection of currents mediated by these channels. tocris.comrndsystems.com For example, it displays significantly higher affinity for Kir1.1 and Kir3.1/3.4 channels compared to other subtypes like Kir2.1, providing a window of selectivity for researchers. vcu.edutocris.comrndsystems.com

This selectivity makes Tertiapin-Q an invaluable tool for identifying the physiological and pathophysiological roles of specific Kir channels in various systems, from regulating the heartbeat to neuronal signaling. nih.govsmartox-biotech.com

Table 2: Inhibitory Affinity of Tertiapin-Q for Select Kir Channel Subtypes
Channel SubtypeCommon NameInhibitory Constant (Ki)
Kir1.1ROMK11.3 nM. tocris.comrndsystems.com
Kir3.1/3.4GIRK1/413.3 nM. tocris.comrndsystems.com
Kir2.1IRK1>250-fold lower affinity compared to Kir1.1 and Kir3.1/3.4. tocris.comabcam.co.jp

Properties

Molecular Formula

C108H176F3N35O26S4

Molecular Weight

2566.0 g/mol

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C106H175N35O24S4.C2HF3O2/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62;3-2(4,5)1(6)7/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119);(H,6,7)/t55-,56-,57-,58-,63-,64-,65?,66?,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-;/m0./s1

InChI Key

AZHHYZAMUZWFSW-DYRPCMPISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)C(NC(=O)C(NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular Target Identification and Functional Characterization

Primary Targets: Inward Rectifier Potassium (Kir) Channel Subtypes

Tertiapin-Q exhibits high affinity for certain members of the G protein-gated inwardly rectifying potassium (GIRK) channel and the renal outer medullary potassium (ROMK) channel families. creative-peptides.commedchemexpress.com It is recognized as a highly selective blocker for these channels. medchemexpress.com

G Protein-gated Inwardly Rectifying Potassium (GIRK/Kir3.x) Channels

GIRK channels are crucial mediators of inhibitory neurotransmission in the nervous system and regulate heart rate. nih.gov Tertiapin-Q demonstrates differential blocking effects on various GIRK channel isoforms.

The heterotetrameric Kir3.1/3.4 channels, also known as GIRK1/4 or IKACh, are the primary cardiac GIRK channels responsible for the acetylcholine-activated potassium current that slows heart rate. smartox-biotech.compnas.org Tertiapin-Q is a potent blocker of these channels. medchemexpress.comsmartox-biotech.combiocat.comrndsystems.com Studies have reported dissociation constant (Kd) and inhibitory constant (Ki) values in the nanomolar range, indicating a high-affinity interaction. Specifically, Kd values of approximately 8 nM and Ki values of 13.3 nM for GIRK1/4 have been documented. smartox-biotech.comrndsystems.comtocris.comhellobio.combiomol.comcaymanchem.com The interaction is characterized by a 1:1 stoichiometry, where one TPN-Q molecule blocks one channel. Molecular dynamics simulations suggest that the interaction involves electrostatic salt bridges between the C-terminal amino acids of tertiapin (B1603359) (specifically K16, K17, K20, and K21) and residues in both Kir3.1 (Y146) and Kir3.4 (D123, E131, Y152) subunits. pnas.org

Neuronal GIRK channels, predominantly composed of Kir3.1 and Kir3.2 subunits, are key players in mediating slow inhibitory postsynaptic potentials. nih.gov Tertiapin-Q also inhibits these neuronal isoforms, but with a lower affinity compared to its cardiac and renal targets. smartox-biotech.comnih.gov The reported Kd for Kir3.1/3.2 heteromultimers is approximately 270 nM. smartox-biotech.comwindows.net Research using Xenopus oocytes has confirmed the inhibition of recombinant GIRK1/GIRK2 heteromultimers by TPN-Q. nih.govresearchgate.net Computational modeling and molecular dynamics simulations indicate that the Kir3.2 subunit is essential for high-affinity binding of tertiapin to neuronal channels. nih.gov These studies predict that TPN-Q acts as a pore blocker, with specific residues in the Kir3.2 turret region (E127) and the pore entry (Y159) forming critical interactions with the peptide. nih.gov

Renal Outer Medullary Potassium (ROMK/Kir1.1) Channels as a High-Affinity Target

The ROMK channel (Kir1.1), which plays a vital role in potassium secretion in the kidney, is a high-affinity target for Tertiapin-Q. medchemexpress.combiocat.comrndsystems.comvcu.edu Multiple studies confirm that TPN-Q blocks ROMK1 channels with high potency, with reported Kd and Ki values around 1.3 to 2 nM. wikipedia.orgsmartox-biotech.comrndsystems.comtocris.comhellobio.combiomol.comcaymanchem.com The interaction between TPN-Q and the ROMK1 channel is a bimolecular reaction with a one-to-one stoichiometry. creative-peptides.com The C-terminal α-helix of TPN-Q is thought to plug the external vestibule of the channel's pore, thereby blocking ion conduction. creative-peptides.comvcu.edu

Subtype Selectivity Profile within the Kir Family (e.g., selectivity over Kir2.1)

Tertiapin-Q demonstrates notable selectivity within the Kir channel family. It potently blocks Kir1.1 and Kir3.x subtypes while showing significantly lower affinity for Kir2.x channels. iscabiochemicals.combiocat.comrndsystems.comtocris.com Specifically, it is selective over Kir2.1 channels, which have a much lower affinity for the peptide, with a reported Kd in the micromolar range (approximately 2 µM). vcu.edunih.gov This selectivity is attributed to differences in the M1-M2 linker region, which forms the external vestibule of the channel pore. vcu.edu Chimeric studies have shown that transferring the M1-M2 linker from the sensitive Kir1.1 channel to the insensitive Kir2.1 channel confers TPN sensitivity. vcu.edu

Interaction with Other Potassium Channel Subtypes

While primarily known as a Kir channel blocker, research has revealed that the blocking actions of Tertiapin-Q are not entirely specific to this family. It also inhibits calcium-activated large conductance potassium (BK or KCa1.1) channels in a concentration-, voltage-, and use-dependent manner, with a reported IC50 value of approximately 5-5.8 nM. wikipedia.orgsmartox-biotech.combiomol.comcaymanchem.comwindows.net This interaction has been observed with both recombinant human BK channels and native neuronal currents. nih.govresearchgate.net The blockade of BK channels may contribute to its effects on neuronal action potential duration. nih.govresearchgate.net

Interactive Data Table: Tertiapin-Q Affinity for Potassium Channel Subtypes

Channel SubtypeAliasReported Affinity (Kd/Ki/IC50)Channel Family
Kir1.1ROMK1~1.3-2 nM wikipedia.orgsmartox-biotech.comrndsystems.comtocris.comhellobio.combiomol.comInward Rectifier K+
Kir3.1/3.4GIRK1/4, IKACh~8-13.3 nM wikipedia.orgsmartox-biotech.comrndsystems.comtocris.combiomol.comnih.govInward Rectifier K+
Kir3.1/3.2GIRK1/2~270 nM smartox-biotech.comwindows.netInward Rectifier K+
Kir2.1IRK1~2 µM vcu.eduInward Rectifier K+
KCa1.1BK Channel~5-5.8 nM wikipedia.orgsmartox-biotech.combiomol.comwindows.netCa2+-activated K+

Analysis of Blocking Actions on Large Conductance Calcium-activated Potassium (BK/MaxiK) Channels

Tertiapin-Q has been shown to inhibit large conductance calcium-activated potassium (BK or MaxiK) channels. wikipedia.orgnih.govresearchgate.net This blockade is characterized by its dependence on several factors, including voltage, concentration, and use. wikipedia.org Studies on recombinant human BK channels (hSlo1 homomultimers) expressed in Xenopus oocytes have demonstrated this inhibitory effect. nih.govresearchgate.net

The potency of Tertiapin-Q as a BK channel blocker is significant, with a reported half-maximal inhibitory concentration (IC50) of 5.8 nM. wikipedia.orgcaymanchem.combiomol.comszabo-scandic.combertin-bioreagent.com The blocking action of Tertiapin-Q on BK channels is not immediate and requires a minimal stimulation time of approximately 15 minutes, which is in contrast to its rapid effect on G protein-coupled inwardly rectifying potassium (GIRK) channels. wikipedia.org This suggests a different mode of action for each channel type. wikipedia.org The blockade of BK channels by Tertiapin-Q leads to a prolongation of the action potential duration and a reduction in the afterhyperpolarization amplitude, ultimately increasing neuronal excitability. wikipedia.org

Table 1: Inhibitory Action of Tertiapin-Q on BK Channels

Parameter Value Cell System Reference
IC50 5.8 nM Xenopus oocytes expressing human BK channel α subunit wikipedia.orgcaymanchem.combiomol.comszabo-scandic.combertin-bioreagent.com

Use-Dependent and Concentration-Dependent Inhibition Mechanisms on Non-Kir Channels

The inhibitory effects of Tertiapin-Q extend beyond inwardly rectifying potassium (Kir) channels to other non-Kir channels, notably the BK channels, through mechanisms that are both use-dependent and concentration-dependent. wikipedia.orgnih.govresearchgate.net This means the extent of the block is influenced by how frequently the channel is activated and the concentration of Tertiapin-Q applied. wikipedia.org

In studies using two-electrode voltage-clamped Xenopus oocytes expressing recombinant human BK channels, Tertiapin-Q, at concentrations ranging from 1 to 100 nM, demonstrated inhibition that was dependent on both the frequency of stimulation (use-dependence) and the concentration of the peptide. nih.govresearchgate.net Similarly, in voltage-clamped dorsal root ganglion (DRG) neurons, Tertiapin-Q exhibited voltage- and use-dependent inhibition of outwardly rectifying K+ currents. nih.govresearchgate.net Under current-clamp conditions in these neurons, Tertiapin-Q blocked the action potential afterhyperpolarization (AHP) and increased the action potential duration. nih.govresearchgate.netsmartox-biotech.com

These findings highlight that the blocking actions of Tertiapin-Q are not exclusive to Kir channels and that its interaction with BK channels and native neuronal AHP currents is dynamic, relying on the functional state of the channel. nih.govresearchgate.netsmartox-biotech.com The inhibition of these non-Kir channels by Tertiapin-Q at nanomolar concentrations through distinct mechanisms suggests its potential role in modulating neuronal excitability and related physiological processes. nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action and Binding Dynamics

Biophysical Principles of Channel Blockade

The interaction between Tertiapin-Q and its target channels is governed by fundamental biophysical principles. These include the stoichiometry of binding and the specific amino acid residues that form the interaction interface.

Experimental evidence has firmly established that the interaction between Tertiapin-Q and the renal outer medullary potassium (ROMK1) channel is a bimolecular reaction. nih.govcreative-peptides.com This means that one molecule of Tertiapin-Q binds to one channel to elicit the blocking effect. nih.gov This one-to-one stoichiometry is a critical aspect of its mechanism, allowing for a direct and potent inhibition of channel function. vcu.edu

The high-affinity binding of Tertiapin-Q to Kir channels is mediated by specific interactions between amino acid residues on both the peptide and the channel. Mutagenesis studies, coupled with computational modeling, have been instrumental in identifying these key residues.

On the Tertiapin-Q molecule, the C-terminal α-helix is the primary interaction surface. nih.gov Specific residues within this helix, such as Histidine-12 (His12), Glutamine-13 (Gln13), and Lysine-20 (Lys20), have been identified as crucial for binding and channel block. plos.org His12 is thought to act as the pore-blocking residue, physically occluding the ion conduction pathway. plos.orgnih.gov The replacement of Histidine-12 with alanine (B10760859) significantly reduces the binding affinity. nih.gov

On the channel side, key residues in the outer vestibule and turret loops are critical for Tertiapin-Q binding. For the ROMK1 channel, Glutamate-123 (E123) has been identified as a key determinant of sensitivity; mutation of this residue to alanine reduces the sensitivity to Tertiapin-Q. vcu.edu Similarly, in GIRK2 channels, the corresponding residue, Glutamate-127 (E127), plays a crucial role, with its mutation causing a more than 10-fold reduction in sensitivity. vcu.edu Computational models suggest that Lys20 on Tertiapin-Q is surrounded by a polar "groove" formed by Arg118, Thr119, Glu123, and Asn124 in the channel turret of the rKir1.1 channel. plos.org

Table 1: Key Amino Acid Residues in the Tertiapin-Q and Kir Channel Interaction
MoleculeKey Residue(s)Role in InteractionSupporting Evidence
Tertiapin-QHis12Pore-blocking residueComputational modeling plos.orgnih.gov and mutagenesis studies showing reduced affinity upon mutation nih.gov
Tertiapin-QGln13Contacts channel residues near the selectivity filterComputational modeling plos.org
Tertiapin-QLys20Interacts with a polar "groove" on the channel turretComputational modeling plos.org
ROMK1 (Kir1.1)Glu123Determinant of TPNQ sensitivityMutagenesis studies showing a 2-fold decrease in sensitivity upon mutation to Alanine vcu.edu
GIRK2 (Kir3.2)Glu127Determinant of TPNQ sensitivityMutagenesis studies showing a >10-fold reduction in sensitivity upon mutation to Alanine vcu.edu
rKir1.1 Channel TurretArg118, Thr119, Glu123, Asn124Forms a polar "groove" that interacts with Lys20 of Tertiapin-QComputational modeling plos.org

Structural Determinants Governing Channel Inhibition

The three-dimensional structure of Tertiapin-Q is intimately linked to its function as a channel inhibitor. Its conformation allows it to physically obstruct the ion pore, and this mechanism distinguishes it from other peptide toxins.

Tertiapin-Q possesses a compact structure featuring an α-helix in its C-terminal half. creative-peptides.com This α-helical domain is the key structural element responsible for channel blockade. nih.gov The prevailing model suggests that Tertiapin-Q acts as a "plug," inserting its α-helix into the external vestibule of the potassium channel pore. nih.gov This physical occlusion effectively blocks the passage of potassium ions, thereby inhibiting the channel's function. The N-terminal portion of the peptide remains outside the vestibule, exposed to the extracellular environment. nih.gov

The mechanism of pore occlusion by Tertiapin-Q is distinct from that of many other well-characterized peptide toxins, particularly those from scorpions. Scorpion toxins that block potassium channels, such as charybdotoxin, typically utilize a β-sheet structure as their primary interaction surface. nih.gov In contrast, Tertiapin-Q relies on its α-helix to bind to and block the channel. nih.govnih.gov Furthermore, many scorpion toxins feature a conserved "functional dyad" of a lysine (B10760008) residue that enters the pore and a nearby aromatic residue that interacts with the channel vestibule. nih.gov While Tertiapin-Q has pore-interacting lysine residues, it appears to lack this specific conserved dyad, highlighting a different evolutionary solution to potassium channel inhibition. nih.gov

Table 2: Comparison of Interaction Surfaces of Peptide Toxins
Peptide ToxinPrimary Interaction SurfaceKey Structural MotifPore-Occluding Residue(s)
Tertiapin-QC-terminal regionα-helix nih.govnih.govHis12 plos.orgnih.gov
Scorpion Toxins (e.g., Charybdotoxin)Typically a broad surfaceβ-sheet nih.govOften a Lysine residue as part of a functional dyad nih.gov

Voltage-Dependent and Use-Dependent Modulation of Channel Gating

The inhibitory effect of Tertiapin-Q can be influenced by the functional state of the channel, exhibiting both voltage- and use-dependence for certain channel types. The block of large-conductance Ca2+-activated K+ (BK) channels by Tertiapin-Q is use-dependent, meaning that the channel must open for the toxin to exert its blocking effect. nih.gov Similarly, the inhibition of outwardly rectifying K+ currents in dorsal root ganglion neurons is both voltage- and use-dependent. nih.gov

However, the voltage dependence of Tertiapin-Q's blocking action is not universal across all its targets. For instance, its inhibition of muscarinic K+ (K(ACh)) channels in cardiac myocytes is potent and occurs in a voltage-independent manner. researchgate.net This suggests that the specifics of the interaction and the conformational changes associated with gating in different channel subtypes dictate the nature of the block by Tertiapin-Q.

Impact on Ionic Current Rectification and Membrane Potential

Tertiapin-Q exerts a significant influence on the electrical properties of cell membranes, primarily through its potent and selective blockade of specific inward-rectifier potassium (Kir) channels. tocris.com This interaction directly disrupts ionic current rectification, a key process for maintaining cellular resting membrane potential and controlling excitability. arxiv.org

Ionic current rectification in Kir channels is characterized by a greater influx of potassium ions into the cell than the efflux of potassium ions out of the cell. This unidirectional preference is crucial for stabilizing the membrane potential near the potassium equilibrium potential. Tertiapin-Q's mechanism of action involves physically occluding the ion conduction pathway. acs.org Research indicates that the α-helix of the peptide inserts into the external vestibule of the potassium channel pore, creating a physical barrier to ion flow. nih.govwikipedia.org This blockade effectively inhibits the inward rectifying current.

The inhibitory effect of Tertiapin-Q is not uniform across all Kir channels; it demonstrates a high degree of selectivity for specific subtypes. It binds with high affinity to ROMK1 (Kir1.1) and G-protein-coupled GIRK1/4 (Kir3.1/3.4) channels. nih.govarp1.com In contrast, it is significantly less potent against other channels like Kir2.1 (IRK1), highlighting its specificity. acs.orgvcu.edu This differential affinity is a key aspect of its molecular action. One study on a related derivative, TPN-RQ, found that it completely abolished BaCl₂-sensitive currents in ROMK-expressing cells over a voltage range of -150 to +10 mV, indicating the block can be independent of voltage. nih.gov

Binding Affinity of Tertiapin-Q for Inward-Rectifier Potassium (Kir) Channel Subtypes
Channel SubtypeInhibition/Dissociation Constant (Ki/Kd)
ROMK1 (Kir1.1)~1.3 nM tocris.comarp1.com
GIRK1/GIRK4 (Kir3.1/Kir3.4)~13.3 nM tocris.comarp1.com
Kir2.1 (IRK1)~2 µM vcu.edu
Effects of Tertiapin-Q on Cellular Electrical Properties
ParameterObserved EffectPrimary Target Channel(s)
Inward-Rectifying K+ CurrentInhibition / Blockade nih.govnih.govROMK1, GIRK1/4 tocris.comnih.gov
Action Potential DurationIncreased nih.govBK Channels wikipedia.orgnih.gov
Action Potential Afterhyperpolarization (AHP)Blocked / Inhibited wikipedia.orgnih.govBK Channels wikipedia.orgnih.gov
Neuronal ExcitabilityIncreased wikipedia.orgKir and BK Channels wikipedia.org

Structure Activity Relationship Sar and Peptide Engineering for Research Applications

Design and Synthesis of Tertiapin-Q Analogues and Derivatives

The design and synthesis of TPN-Q analogues primarily involve solid-phase peptide synthesis (SPPS), a standard method for creating custom peptides. nih.gov This technique allows for the precise substitution of amino acids at specific positions within the 21-amino acid sequence of the peptide. nih.govwikipedia.org Following synthesis, the peptides are typically purified using reversed-phase high-performance liquid chromatography (HPLC) to ensure high purity (>95%), and their molecular mass is confirmed by mass spectroscopy. nih.gov

Amino acid substitutions are a key strategy to probe the structure-activity relationships of TPN-Q and to develop derivatives with altered affinity and selectivity for different Kir channel subtypes. The C-terminal α-helix of TPN-Q has been identified as the primary interaction surface with the channel pore, making it a major focus for mutagenesis studies. nih.govcreative-peptides.com

One notable analogue is TPN-RQ , a mutant where isoleucine at position 8 is replaced with arginine (I8R) and the original methionine at position 13 is replaced with glutamine (M13Q). plos.org Among 71 mutated TPN peptides synthesized and tested, TPN-RQ was found to be the most effective blocker of the ROMK (Kir1.1) channel. plos.org

Other substitutions have been explored to modulate selectivity between Kir1.1 and Kir3.1/3.4 channels. For instance, replacing histidine at position 12 with lysine (B10760008) (TPN-KQ) not only removes pH sensitivity but also results in a higher binding affinity for ROMK1 than the parent TPN-Q. nih.gov Conversely, substituting the same histidine with leucine (B10760876) (H12L) increases selectivity for Kir1.1 over Kir3.1/3.4 by an additional 30-fold compared to TPN-Q. pnas.org Further modifications at position 13, such as arginine (13R) or tryptophan (13W) substitutions, also yield variants with significantly enhanced selectivity (over 100-fold) for Kir1.1. pnas.org

In silico, or computational, modeling has also been used to predict the effects of mutations. For example, the C-terminal lysine at position 21 was replaced with an alanine (B10760859) (TPN-K21A) in a computer model to study its structural implications. nih.gov

Table 1: Impact of Amino Acid Substitutions on Tertiapin-Q Affinity and Selectivity for Kir Channels
AnalogueSubstitution(s)Target Channel(s)Key Finding(s)Reference(s)
TPN-RQI8R, M13QROMK (Kir1.1)Demonstrated the highest blocking activity for ROMK among 71 tested peptides. plos.org
TPN-KQH12KROMK1 (Kir1.1)Eliminates pH sensitivity and binds with higher affinity to ROMK1 than TPN-Q. nih.gov
TPN-H12LH12LKir1.1, Kir3.1/3.4Increases selectivity for Kir1.1 over Kir3.1/3.4 by ~30-fold. pnas.org
TPN-13RM13RKir1.1, Kir3.1/3.4Exhibits ~140-fold selectivity for Kir1.1 over Kir3.1/3.4. pnas.org
TPN-13WM13WKir1.1, Kir3.1/3.4Exhibits ~116-fold selectivity for Kir1.1 over Kir3.1/3.4. pnas.org
TPN-K21AK21AN/A (in silico)Created computationally to model structural changes. nih.gov

The original bee venom peptide, Tertiapin (B1603359) (TPN), contains a methionine residue at position 13 (Met13). wikipedia.org This residue is susceptible to air oxidation, which significantly hinders the peptide's ability to bind to its target channels, thereby reducing its potency. nih.govcreative-peptides.com To overcome this stability issue, Tertiapin-Q was developed by substituting the oxidizable methionine with glutamine (Gln or Q), an amino acid that is not prone to oxidation. nih.govwikipedia.org

This single substitution successfully created a stable derivative that retains the high affinity and specificity of the native, non-oxidized TPN for Kir channels like ROMK1 (Kir1.1) and GIRK1/4 (Kir3.1/3.4). nih.govcreative-peptides.comtocris.com The improved stability of TPN-Q makes it a more reliable and potent tool for in vitro and ex vivo experiments, as it is not degraded by air exposure, ensuring consistent and reproducible results in research settings. nih.gov

Advanced Peptide Modification Strategies for Enhanced Pharmacological Utility

Beyond simple amino acid substitution, more advanced chemical modifications are being employed to further refine the properties of Tertiapin-Q, aiming to improve its stability, constrain its structure, and enable advanced experimental applications.

To enhance peptide stability and lock the molecule into its bioactive conformation, head-to-tail cyclization has been explored. This strategy involves creating a covalent bond between the N-terminus and C-terminus of the peptide. Research has demonstrated the successful cyclization of Tertiapin-Q using an Fmoc-based solid-phase synthesis technique. researchgate.net This approach confirmed that predictive models relating N-to-C termini distance to the required linker length for cyclization are applicable to toxins beyond the well-studied Conus peptides. researchgate.net The resulting cyclic peptide offers greater conformational constraint, which can lead to increased resistance to enzymatic degradation and potentially improved target affinity. researchgate.net

To visualize and quantify the interaction between Tertiapin-Q and its target channels, bioconjugation techniques are employed. These methods involve attaching a molecular tag, such as a radioisotope or a fluorescent molecule, to the peptide. nih.gov

A radiolabeled derivative, [¹²⁵I]TPN-Y1/K12/Q13, has been synthesized and characterized as the first high specific activity radioligand for studying rat Kir1.1 channels. uniprot.org This tool allows for detailed binding assays to explore the peptide-channel interaction and to screen for other potential Kir channel modulators. uniprot.org

Fluorescent labeling is another powerful strategy for studying ligand-receptor interactions in real-time and in cellular environments. nih.govspringernature.com By attaching a fluorophore to a Tertiapin-Q analogue, researchers can use advanced microscopy techniques to visualize binding to channels on the cell surface, study the kinetics of the interaction, and probe the local environment of the binding site. nih.govbohrium.com

Advanced Methodologies Employed in the Study of Tertiapin Q Trifluoroacetate

Electrophysiological Techniques for Functional Characterization

Electrophysiological assays are fundamental to understanding how Tertiapin-Q trifluoroacetate (B77799) interacts with and modulates the activity of ion channels at a functional level. These methods allow for precise measurement of ion flow across cell membranes, providing direct evidence of the peptide's effects.

Two-Electrode Voltage Clamp (TEVC) in Heterologous Expression Systems (e.g., Xenopus laevis Oocytes)

The Two-Electrode Voltage Clamp (TEVC) technique, particularly when applied to Xenopus laevis oocytes, is a robust and widely used method for studying ion channels. nih.govnpielectronic.comreactionbiology.com This system allows for the high-level expression of specific ion channel subunits, creating a simplified environment to study the direct effects of compounds like Tertiapin-Q. reactionbiology.com In this technique, the large oocyte is impaled with two microelectrodes: one to measure the membrane potential and the other to inject the current necessary to "clamp" the voltage at a desired level. nih.govresearchgate.net This allows researchers to record the currents generated by the expressed ion channels in response to changes in membrane voltage.

In the context of Tertiapin-Q, TEVC has been instrumental in characterizing its inhibitory effects on various potassium channels. For instance, studies have utilized TEVC in Xenopus oocytes to investigate the peptide's blockade of recombinant human voltage-dependent Ca2+-activated large conductance K+ channels (BK or MaxiK) and mouse inwardly rectifying GIRK1+GIRK2 (Kir3.1 and Kir3.2) heteromultimeric K+ channels. nih.gov These experiments demonstrated that Tertiapin-Q inhibits these channels in a concentration-dependent manner. nih.gov The TEVC setup is advantageous for such studies due to the large size of the oocytes, which facilitates stable recordings of the substantial currents generated by the overexpressed channels. npielectronic.com

Table 1: Application of TEVC in Studying Tertiapin-Q in Xenopus laevis Oocytes

Ion Channel Studied Observed Effect of Tertiapin-Q Key Finding
Recombinant human BK (hSlo1) Inhibition nih.gov Blockade is use- and concentration-dependent. nih.gov

Whole-Cell Patch Clamp Recordings in Recombinant and Native Mammalian Cells (e.g., HEK-293, Dorsal Root Ganglion Neurons)

Whole-cell patch clamp is a refined electrophysiological technique that offers high-resolution recording of ionic currents from a single cell. nih.govresearchgate.net This method is applied to both recombinant cell lines, such as Human Embryonic Kidney (HEK-293) cells, and native cells, like dorsal root ganglion (DRG) neurons. nih.govnih.govescholarship.org In the whole-cell configuration, a glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane, after which the membrane patch under the pipette is ruptured, providing low-resistance electrical access to the entire cell interior. escholarship.org This allows for precise control of the intracellular solution and the membrane potential, enabling detailed pharmacological and biophysical characterization of ion channels. nih.gov

HEK-293 cells are frequently used as a heterologous expression system to study the effect of Tertiapin-Q on specific ion channels in a controlled mammalian cell environment. escholarship.org This approach allows researchers to isolate the channel of interest and study its modulation without interference from other native channels. More critically, applying the whole-cell technique to native cells, such as DRG neurons, provides insights into the physiological role of Tertiapin-Q's target channels. nih.govnih.gov Studies on DRG neurons have shown that Tertiapin-Q can inhibit outwardly rectifying K+ currents in a voltage- and use-dependent manner, suggesting its potential role in modulating neuronal excitability. nih.gov

Current Clamp Recordings for Assessing Neuronal Excitability and Action Potential Dynamics

This technique has been applied to cultured newborn mouse dorsal root ganglion (DRG) neurons to assess the functional consequences of the ion channel blockade by Tertiapin-Q. nih.gov Research has demonstrated that under current-clamp conditions, Tertiapin-Q blocks the action potential afterhyperpolarization (AHP) and increases the duration of the action potential in these neurons. nih.gov The AHP is a critical phase that influences a neuron's firing rate; its blockade by Tertiapin-Q points to a significant impact on neuronal signaling. These findings highlight that the peptide's effects are not limited to specific channel currents but translate into tangible changes in neuronal firing dynamics. nih.gov

Biochemical and Biophysical Characterization Methods

Complementing electrophysiological studies, biochemical and biophysical methods are essential for producing Tertiapin-Q trifluoroacetate and for screening its activity in a high-throughput manner.

Thallium (Tl+) Flux Assays for High-Throughput Screening of Channel Activity

Thallium (Tl+) flux assays are a powerful, fluorescence-based method used for high-throughput screening (HTS) of potassium (K+) channel modulators. researchgate.netmoleculardevices.comresearchgate.net This technique leverages the fact that many K+ channels are permeable to Tl+ ions. researchgate.net The assay uses a Tl+-sensitive fluorescent dye that is loaded into the cells. researchgate.net When K+ channels open, Tl+ enters the cell and binds to the dye, causing a detectable increase in fluorescence. researchgate.net This change in fluorescence intensity is proportional to the ion channel activity.

This method is particularly advantageous for screening large libraries of compounds to identify potential ion channel blockers or activators. moleculardevices.comnih.gov It offers a non-radioactive, cell-based functional assay that is more scalable than traditional electrophysiology. researchgate.netnih.gov For a compound like Tertiapin-Q, a Tl+ flux assay could be used to rapidly determine its inhibitory concentration on a target channel or to screen for other channels it might affect. The robust and reproducible nature of this assay makes it a cornerstone of modern drug discovery efforts targeting ion channels. nih.gov

Peptide Synthesis and Purification Techniques (e.g., Solid-Phase Peptide Synthesis, HPLC)

Tertiapin-Q is a peptide, and its production for research purposes relies on established biochemical techniques. Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. peptide.commdpi.com In SPPS, the peptide is assembled step-by-step while one end is attached to a solid resin support. peptide.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid until the desired sequence is complete. peptide.com

Following synthesis, the crude peptide is cleaved from the resin. This cleavage is often performed using strong acids like trifluoroacetic acid (TFA). mdpi.comresearchgate.net As a result, the purified peptide is typically obtained as a trifluoroacetate salt, hence the name "this compound". mdpi.com

After cleavage, the crude peptide mixture must be purified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. sigmaaldrich.com Reverse-phase HPLC (RP-HPLC) is commonly used, which separates the desired peptide from impurities based on differences in hydrophobicity. The purity of the final product is often assessed by analytical HPLC, which should indicate a purity of ≥97% for research-grade material. sigmaaldrich.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Thallium (Tl+)

Mass Spectrometry for Molecular Mass Confirmation and Disulfide Bond Verification

Mass spectrometry (MS) is an indispensable tool for the primary structural characterization of peptides like Tertiapin-Q. It provides precise molecular mass data and is instrumental in verifying the correct formation of critical covalent bonds, such as disulfide bridges, which are essential for the peptide's three-dimensional structure and biological activity.

The analysis begins with determining the peptide's molecular mass. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS are employed to obtain a mass spectrum of the intact peptide. The observed mass is then compared against the theoretical mass calculated from its amino acid sequence (Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2). sigmaaldrich.com This comparison confirms the peptide's identity and the absence of unexpected modifications.

Verifying the specific connectivity of disulfide bonds is more complex and crucial for confirming the correct fold. Tertiapin's tertiary structure is stabilized by two disulfide bonds: Cys3-Cys14 and Cys5-Cys18. nih.gov To confirm these linkages, a multi-step MS-based approach is typically used. This involves enzymatic digestion of the peptide, often with an enzyme like trypsin, followed by tandem mass spectrometry (MS/MS) analysis. Without reduction, the disulfide-linked peptide fragments remain intact, and their combined mass can be identified. In a subsequent step, the disulfide bonds are chemically reduced and the newly formed free thiol groups are alkylated. This process breaks the links between the peptide fragments, and the resulting mass shift in the MS/MS spectrum allows for unambiguous identification of the cysteine residues that were originally paired. chemrxiv.orgnih.govrockefeller.edu

Table 1: Mass Spectrometry Data for Tertiapin-Q
ParameterDescriptionExpected Outcome
Molecular MassConfirmation of the peptide's primary sequence integrity.Observed mass matches the theoretical mass calculated from the amino acid composition.
Disulfide Bond 1Verification of the covalent link between Cysteine-3 and Cysteine-14.MS/MS analysis of peptide fragments confirms the Cys3-Cys14 linkage. nih.gov
Disulfide Bond 2Verification of the covalent link between Cysteine-5 and Cysteine-18.MS/MS analysis of peptide fragments confirms the Cys5-Cys18 linkage. nih.gov

Computational and Structural Biology Approaches

To visualize and understand the interaction between Tertiapin-Q and its target channels at an atomic level, researchers employ powerful computational and structural biology methods. These in silico techniques complement experimental data, providing predictive models and deep insights into the molecular determinants of the peptide's blocking activity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand (Tertiapin-Q) when it binds to a receptor (the ion channel). scienceopen.com The process involves sampling a vast number of possible conformations and scoring them based on their energetic favorability. For Tertiapin-Q, blind docking calculations have been used to identify the most likely binding modes with Kir3.x channel structures. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations are performed. MD simulations provide a dynamic view of the ligand-channel complex, simulating the movements of atoms and molecules over time. scienceopen.com These simulations are used to assess the stability of the binding poses predicted by docking and to observe the detailed interactions between the peptide and the channel. Studies have shown that these simulations can reveal key interactions, such as a pore-inserting lysine (B10760008) side chain from the peptide interacting with the channel's selectivity filter. nih.govresearchgate.net For instance, simulations predicted that the lysine at position 21 (K21) of Tertiapin (B1603359) is a favored pore-inserting residue that interacts with the carbonyl oxygens of tyrosine 157 (Y157) in the Kir3.2 channel's selectivity filter. nih.gov

Table 2: Key Interactions Predicted by MD Simulations of Tertiapin and Kir3.2
Tertiapin ResidueKir3.2 Channel Residue/RegionType of InteractionPredicted Role
Lysine (K21)Selectivity Filter (Y157)Electrostatic/Pore InsertionPhysically occludes the ion conduction pathway. nih.gov
Peptide BackbonePhenylalanine Ring (surrounding the pore)HydrophobicStabilizes the peptide in the outer vestibule. nih.gov
Basic ResiduesAdjacent Turret RegionsElectrostaticOrients the peptide for optimal pore block. nih.gov

Potential of Mean Force (PMF) calculations are a sophisticated type of MD simulation used to quantify the binding free energy between a ligand and its receptor. nih.govutwente.nldntb.gov.ua The calculation determines the energy profile along a specific reaction coordinate, typically the distance between the centers of mass of the peptide and the channel's binding site. nih.gov By integrating the mean force along this path, the PMF calculation yields the dissociation energy, providing a quantitative measure of binding affinity. utwente.nl This method has been instrumental in investigating the energetically most favored interactions of Tertiapin with various Kir3.x channel structures, helping to validate the binding models derived from docking and standard MD simulations. nih.govresearchgate.net

In silico mutagenesis is a technique where specific amino acids in a protein or peptide sequence are computationally replaced with other residues. uniud.itnih.gov This allows researchers to predict the functional consequences of mutations on the structure and interactions of the molecule without the need for laborious experimental mutagenesis. Programs like MODELLER are used to generate structural models of these mutated peptides or channels. nih.gov

Applications of Tertiapin Q Trifluoroacetate As a Research Tool in Biological Systems

Deciphering Potassium Channel Function in Physiological Processes

Tertiapin-Q's ability to potently block specific Kir channels has made it instrumental in elucidating their contributions to fundamental physiological functions, from neuronal communication to cardiac rhythm and renal ion balance.

Investigations into Neuronal Excitability and Synaptic Transmission

G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels are crucial regulators of neuronal excitability. nih.gov Tertiapin-Q, by blocking these channels, has been pivotal in defining their role in synaptic transmission. For instance, research has shown that GIRK channels mediate the postsynaptic inhibitory effects of many neurotransmitters. nih.gov The application of Tertiapin-Q in neuronal preparations allows for the specific inhibition of these channels, helping to confirm their role in generating slow inhibitory postsynaptic potentials (IPSPs). nih.gov

Studies have demonstrated that Tertiapin-Q can increase neuronal excitability by blocking the afterhyperpolarization that follows an action potential. nih.gov In dorsal root ganglion neurons, Tertiapin-Q has been observed to increase the duration of action potentials, a direct consequence of blocking potassium efflux that contributes to repolarization. nih.gov This has provided direct evidence for the involvement of the targeted channels in shaping the firing patterns of neurons. Furthermore, by selectively blocking GIRK channels, Tertiapin-Q has been used to differentiate between presynaptic and postsynaptic actions of neurotransmitters, clarifying the specific loci of G-protein-coupled receptor signaling in synaptic circuits. nih.gov

Table 1: Effects of Tertiapin-Q on Neuronal Properties

Parameter Observation in the Presence of Tertiapin-Q Implied Channel Function Reference
Neuronal Excitability Increased GIRK channels contribute to maintaining resting membrane potential and controlling firing rate. nih.gov
Action Potential Duration Prolonged Targeted potassium channels are involved in the repolarization phase of the action potential. nih.gov
Afterhyperpolarization Blocked Specific potassium channels mediate the afterhyperpolarization phase. nih.gov
Slow Inhibitory Postsynaptic Potentials (IPSPs) Reduced/Blocked GIRK channels are the primary mediators of slow IPSPs downstream of certain G-protein coupled receptors. nih.gov

Exploration of Cardiac Electrophysiology and Pacemaking Mechanisms

In the heart, GIRK channels, particularly the KACh channels composed of Kir3.1 and Kir3.4 subunits, play a critical role in regulating heart rate in response to parasympathetic stimulation. selleckchem.com Tertiapin-Q has been extensively used as a research tool to investigate these mechanisms. Studies using isolated heart preparations have shown that Tertiapin-Q can attenuate the bradycardia (slowing of the heart rate) induced by vagal nerve stimulation or the application of muscarinic agonists like acetylcholine. acs.org

By blocking the KACh channels, Tertiapin-Q prevents the potassium efflux that hyperpolarizes the pacemaker cells of the sinoatrial node, thereby counteracting the heart rate-slowing effects of parasympathetic activity. acs.orgnih.gov This has allowed researchers to quantify the contribution of KACh channels to heart rate regulation. Furthermore, Tertiapin-Q has been instrumental in studying the electrophysiology of the atrioventricular node, where it has been shown to block an inwardly rectifying K+ current activated by endothelin-1, leading to the cessation of spontaneous action potentials in isolated cells. tocris.com These studies underscore the utility of Tertiapin-Q in dissecting the ionic basis of cardiac pacemaking and conduction.

Utilizing Tertiapin-Q to Probe Ion Channel Pathophysiology in Cellular and Animal Models

Beyond its use in understanding normal physiology, Tertiapin-Q is a valuable tool for investigating the role of Kir channels in various disease states. By modulating the activity of these channels in cellular and animal models, researchers can gain insights into disease mechanisms and explore potential therapeutic strategies.

Research on Kir Channel Involvement in Neurological Excitability (e.g., Depression-like Behaviors in Animal Models)

Dysregulation of neuronal excitability is implicated in a range of neurological and psychiatric disorders. GIRK channels are of particular interest due to their role in modulating neuronal activity. Research in animal models has utilized Tertiapin-Q to explore the link between GIRK channel function and conditions like depression.

For instance, intracerebroventricular injections of Tertiapin-Q have been used to investigate the role of GIRK channels in depression-like behaviors in mice. By blocking these channels in the brain, researchers can observe the behavioral consequences and correlate them with changes in neuronal activity. These studies contribute to a growing body of evidence suggesting that modulation of Kir channel activity could be a target for novel antidepressant therapies.

Contributions to Understanding Cardiac Arrhythmia Models via GIRK Channel Modulation

Inappropriate activation or function of GIRK channels in the heart can contribute to the development of cardiac arrhythmias. Tertiapin-Q has been instrumental in studying these pathological conditions in various animal models. For example, in mouse models of bradycardia, Tertiapin-Q has been shown to improve heart rate and atrioventricular conduction by blocking the excessive activity of KACh channels.

More recently, research on a mouse model of heart failure demonstrated that constitutive GIRK channel activity in failing ventricles can be protective against arrhythmias by preventing excessive action potential prolongation. In this model, the application of Tertiapin-Q induced a prolongation of the QT interval and increased the incidence of arrhythmias, highlighting the protective role of these channels in the diseased heart. These findings, facilitated by the use of Tertiapin-Q, provide crucial insights into the complex electrophysiological remodeling that occurs in heart failure and the potential mechanisms of arrhythmogenesis.

Table 2: Application of Tertiapin-Q in Disease Models

Disease Model Key Finding with Tertiapin-Q Implication for Pathophysiology Reference
Depression-like Behavior (mice) Intracerebroventricular administration of Tertiapin-Q used to probe the role of GIRK channels. Suggests involvement of GIRK channel activity in the neurobiology of depression.
Primary Bradycardia (mice) Improved heart rate and atrioventricular conduction. Indicates that excessive KACh channel activity contributes to bradycardia.
Heart Failure (mice) Induced QT prolongation and increased arrhythmia incidence. Revealed a protective role for constitutive GIRK activity in preventing arrhythmias in failing hearts.

Studies on Adrenal Gland Function and KCNJ5 Channel Dysregulation in Cellular Models

Tertiapin-Q trifluoroacetate (B77799) has been instrumental in advancing the understanding of adrenal gland pathophysiology, particularly in the context of primary aldosteronism. This condition is frequently linked to mutations in the KCNJ5 gene, which encodes the Kir3.4 channel, a subunit of the G protein-gated inwardly rectifying potassium (GIRK) channel. nih.gov These channels are crucial for maintaining the resting membrane potential in adrenal cortical cells.

Somatic mutations in KCNJ5, such as G151R and L168R, are found in a significant percentage of aldosterone-producing adenomas (APAs). nih.govplos.org These mutations can alter the channel's selectivity filter, leading to a loss of potassium selectivity and a pathological influx of sodium. This sodium leak causes membrane depolarization, which in turn activates voltage-gated calcium channels, leading to increased intracellular calcium, and consequently, chronic overproduction of aldosterone (B195564). nih.govnih.gov

In cellular models, such as the human adrenocortical NCI-H295R cell line, Tertiapin-Q is used to selectively block endogenous wild-type Kir3.4 channels. nih.govoup.com Research has shown that inhibiting these channels with Tertiapin-Q leads to significant membrane potential depolarization and an increase in the expression of CYP11B2, the gene for aldosterone synthase. nih.gov This finding underscores the importance of the basal activity of Kir3.4 channels in suppressing aldosterone synthesis and maintaining normal adrenal cell function. nih.gov

Furthermore, studies have revealed that while Tertiapin-Q effectively inhibits wild-type KCNJ5 channels, it is significantly less effective against the mutated versions found in APAs. nih.govoup.com This differential sensitivity provides a powerful experimental tool to isolate and study the specific effects of the pathogenic mutant channels. For instance, in cells transfected with wild-type KCNJ5, Tertiapin-Q blocks the inward potassium current, but it has little to no effect on the large, aberrant currents produced by cells expressing mutants like KCNJ5L168R. oup.com This resistance of the mutant channels to blockade by Tertiapin-Q helps to confirm their altered pharmacological profile and contributes to the understanding of how these mutations drive the pathophysiology of primary aldosteronism.

Table 1: Effect of Tertiapin-Q on Wild-Type and Mutant KCNJ5 Channels in Adrenocortical Cells

Cell Type Channel Type Treatment Observed Effect Reference
Human Adrenocortical Cells Endogenous Wild-Type Kir3.4 (KCNJ5) Tertiapin-Q Depolarized membrane potential, increased CYP11B2 expression nih.gov
NCI-H295R Cells Transfected Wild-Type KCNJ5 Tertiapin-Q (1µM) Inhibition of inward K+ current oup.com
NCI-H295R Cells Transfected Mutant KCNJ5L168R Tertiapin-Q (1µM) No inhibition of inward current oup.com

Advancing the Development of Next-Generation Ion Channel Modulators

The unique interaction of Tertiapin-Q with Kir channels provides a valuable foundation for the development of new and more selective ion channel modulators. nih.govvcu.edu Its structure and binding mechanism serve as a blueprint for designing novel therapeutic agents targeting Kir channel-related diseases. vcu.edu

Screening and Validation of Novel Chemical Entities based on Tertiapin-Q Scaffolding

Tertiapin-Q's stable structure and high-affinity binding to specific Kir channels make its scaffold an attractive starting point for discovering new pharmacological agents. creative-peptides.comnih.gov High-throughput screening assays are utilized to identify small molecules or other peptides that mimic the action of Tertiapin-Q or target its binding sites on Kir channels. researchgate.net

The process often involves thallium flux-based assays, where the movement of thallium ions through Kir channels serves as a surrogate for potassium flux. frontiersin.org A decrease in thallium flux in the presence of a test compound indicates potential channel blockade. Compounds identified in these initial screens are then validated using more direct electrophysiological techniques, such as patch-clamp recordings, to confirm their inhibitory activity and determine their potency and selectivity. frontiersin.org

While direct chemical modifications of the Tertiapin-Q peptide itself are complex, the detailed understanding of its interaction with the channel pore informs the virtual and actual screening of chemical libraries. nih.gov For example, computational models of Tertiapin-Q docked to Kir channels can highlight key interaction points. vcu.edu This structural information guides the selection of compounds for screening that are predicted to interact with these same critical residues in the channel's outer vestibule, potentially leading to the discovery of novel, non-peptidic modulators with improved drug-like properties.

Structure-Guided Design of Selective Antagonists for Specific Kir Subtypes

The development of Kir subtype-selective antagonists is a significant goal in pharmacology, and Tertiapin-Q is a key tool in this endeavor. By combining computational modeling with experimental validation, researchers can dissect the molecular basis for Tertiapin-Q's interaction with different Kir channels. nih.gov

Techniques such as molecular docking and molecular dynamics (MD) simulations are used to create detailed in silico models of the Tertiapin-Q-Kir channel complex. nih.govvcu.edu These models predict which amino acid residues on both the peptide and the channel are critical for high-affinity binding. For instance, studies have suggested that Tertiapin-Q's C-terminal α-helix inserts into the external vestibule of the channel pore, thereby blocking ion conduction. wikipedia.orgnih.gov

These predictions are then tested experimentally through site-directed mutagenesis. nih.gov By altering specific amino acids on the Kir channel or on Tertiapin-Q and then measuring the resulting changes in binding affinity (often expressed as IC50 or Ki values), researchers can confirm the functional importance of the predicted residues. This structure-function approach has been used to understand the differential affinity of Tertiapin-Q for various Kir subtypes, such as its high affinity for Kir1.1 and Kir3.1/3.4 channels and lower affinity for others. caymanchem.comtocris.com

The knowledge gained from these studies provides a rational basis for re-engineering the Tertiapin-Q peptide. The goal is to create new variants with amino acid substitutions that enhance affinity and selectivity for a specific Kir channel subtype while reducing it for others. nih.gov This structure-guided design process is an efficient and cost-effective strategy for developing novel research tools and potential therapeutic leads with highly specific Kir channel blocking properties. vcu.eduvcu.edu

Table 2: Reported Affinity of Tertiapin-Q for Various Kir Channel Subtypes

Channel Subtype Affinity Constant Reference
Kir1.1 (ROMK1) Ki = 1.3 nM caymanchem.comtocris.com
Kir3.1/Kir3.4 (GIRK1/4) Ki = 13.3 nM caymanchem.comtocris.com
BK Channel (hSlo1 α subunit) IC50 = 5.8 nM caymanchem.com

Table 3: Mentioned Chemical Compounds

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and validating the structural integrity of Tertiapin-Q Trifluoroacetate?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by trifluoroacetate salt formation during purification. Structural validation requires:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C106H175N35O24S4, ~2,500 Da) and disulfide bridge connectivity (positions 3–14 and 5–18) .
  • HPLC : Assess purity (>97% by reverse-phase HPLC) and batch consistency using trifluoroacetic acid (TFA)-based mobile phases .
  • Circular Dichroism (CD) : Verify secondary structure alignment with native Tertiapin-Q .

Q. How can researchers quantify residual trifluoroacetic acid (TFA) in this compound batches?

  • Methodological Answer :

  • Ion Chromatography (IC) : Use a validated method per USP 〈503.1〉 with a mobile phase of phosphoric acid, ammonium hydroxide, and methanol (pH ~2.5). Calibrate against TFA standards (0.1–1.0 μg/mL) to ensure residual TFA <0.1% .
  • Nuclear Magnetic Resonance (NMR) : Detect TFA signals (δ ~116 ppm for CF3) in D2O or acetonitrile-d3 .

Q. What experimental protocols are used to assess this compound’s receptor-binding specificity?

  • Methodological Answer :

  • Radioligand Binding Assays : Measure IC50 values using isolated rat synaptosomal membranes (e.g., IC50 ~0.1 nM for somatostatin receptors) .
  • Electrophysiology : Validate potassium channel (e.g., GIRK) inhibition in transfected HEK293 cells .
  • Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kon/koff) for PAR4 receptor interactions .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables such as buffer pH (e.g., 7.4 vs. 7.0), temperature (25°C vs. 37°C), and peptide solubility (use DMSO ≤0.1% v/v) .
  • Dose-Response Curve Analysis : Use GraphPad Prism to fit sigmoidal curves and report Hill coefficients to assess cooperativity .
  • Orthogonal Validation : Compare results from radioligand assays with functional readouts (e.g., patch-clamp electrophysiology) .

Q. What strategies optimize this compound’s stability in long-term in vitro assays?

  • Methodological Answer :

  • Lyophilization : Store at -80°C in TFA-free buffers (e.g., acetate or citrate) to prevent degradation .
  • Protease Inhibition : Add protease inhibitors (e.g., aprotinin) in cell-based assays .
  • Real-Time Stability Monitoring : Use LC-MS to track oxidation (methionine residues) or disulfide shuffling over time .

Q. How can researchers resolve conflicting data on Tertiapin-Q’s selectivity for PAR4 vs. other GPCRs?

  • Methodological Answer :

  • CRISPR/Cas9 Knockout Models : Validate target specificity in PAR4-KO cell lines .
  • Broad-Spectrum Receptor Panels : Screen against >100 GPCRs using β-arrestin recruitment assays .
  • Molecular Dynamics Simulations : Model peptide-receptor interactions to identify critical binding residues (e.g., Gln13, Trp15) .

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